molecular formula C6H7ClN2O2S B6205453 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride CAS No. 1995072-45-1

5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride

Cat. No.: B6205453
CAS No.: 1995072-45-1
M. Wt: 206.65 g/mol
InChI Key: JCXKJCBHFOIVPE-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride: is a heterocyclic compound that features a fused imidazole and pyrrole ring system with a sulfonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride typically involves the cyclization of appropriate precursors followed by sulfonylation. One common method starts with the preparation of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, which can be synthesized from aminocarbonyl compounds through a Marckwald reaction . The resulting intermediate is then treated with sulfonyl chloride reagents under controlled conditions to yield the desired sulfonyl chloride derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Scientific Research Applications

Chemistry

In organic synthesis, 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride serves as a versatile intermediate for the preparation of more complex molecules.

Biology and Medicine

The compound’s derivatives have shown potential in medicinal chemistry, particularly as inhibitors of enzymes and receptors involved in various diseases. For example, sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for producing functionalized compounds with specific properties .

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride and its derivatives often involves the inhibition of specific enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in the active sites of enzymes, leading to the formation of covalent bonds that inhibit enzyme activity . This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other similar compounds. This functional group allows for a wide range of chemical modifications, making it a valuable intermediate in synthetic chemistry and drug development .

Properties

CAS No.

1995072-45-1

Molecular Formula

C6H7ClN2O2S

Molecular Weight

206.65 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonyl chloride

InChI

InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-4-9-3-1-2-5(9)8-6/h4H,1-3H2

InChI Key

JCXKJCBHFOIVPE-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC(=CN2C1)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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